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Abstract
Mivebresib (ABBV-075) is a potent, orally bioavailable small molecule inhibitor of the

Bromodomain and Extra-Terminal (BET) family of proteins, which has demonstrated significant

therapeutic potential in various oncological indications. This technical guide provides an in-

depth analysis of the binding affinity of mivebresib for the first bromodomain (BD1) and

second bromodomain (BD2) of BRD2, BRD3, and BRD4. It details the experimental

methodologies used to determine these binding affinities and illustrates the relevant biological

pathways and experimental workflows.

Introduction to Mivebresib and BET Bromodomains
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are

epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1] They

recognize and bind to acetylated lysine residues on histone tails and transcription factors,

thereby recruiting transcriptional machinery to specific genomic locations.[1] This activity is

critical for the expression of key oncogenes such as c-Myc, making BET proteins attractive

targets for cancer therapy. Mivebresib is a pan-BET inhibitor that competitively binds to the

acetyl-lysine binding pockets of BET bromodomains, disrupting their function.[2]
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The binding affinity of mivebresib for the bromodomains of BRD2, BRD3, and BRD4 has been

extensively characterized using various biochemical assays. The data consistently show that

mivebresib binds with high affinity to BRD2 and BRD4, while exhibiting a lower affinity for

BRD3.

Target Bromodomain Binding Affinity (Ki, nM)

BRD2 1 - 2.2

BRD3 12.2

BRD4 1 - 2.2

Table 1: Summary of Mivebresib (ABBV-075)

binding affinities for BET bromodomains. Data

compiled from multiple sources indicating high

affinity for BRD2 and BRD4, with approximately

10-fold weaker potency for BRD3.[3][4]

Experimental Protocols
The determination of mivebresib's binding affinities relies on robust and sensitive biochemical

assays. The primary methods employed are Time-Resolved Fluorescence Resonance Energy

Transfer (TR-FRET) and Isothermal Titration Calorimetry (ITC), with broader selectivity profiling

often performed using the BromoScan™ platform.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This competitive binding assay is a common method for quantifying the interaction between a

test compound and a target protein.

Principle: The assay measures the disruption of the interaction between a biotinylated histone

H4 peptide and the bromodomain of interest (BRD2, BRD3, or BRD4) by the inhibitor,

mivebresib. The bromodomain protein is tagged with glutathione S-transferase (GST) and is

detected by a Europium-labeled anti-GST antibody (donor fluorophore). The biotinylated

histone peptide is detected by streptavidin-XL665 (acceptor fluorophore). When in close

proximity, excitation of the Europium donor leads to energy transfer to the acceptor, resulting in
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a FRET signal. Mivebresib competes with the histone peptide for binding to the bromodomain,

leading to a decrease in the FRET signal.

Detailed Protocol:

Reagents:

Recombinant human BRD2, BRD3, or BRD4 (GST-tagged)

Biotinylated histone H4 peptide

LanthaScreen™ Eu-anti-GST antibody (donor)

Streptavidin-XL665 (acceptor)

Mivebresib (serially diluted)

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

Procedure:

Add assay buffer, mivebresib at various concentrations, and the respective bromodomain

protein to a 384-well plate.

Incubate for 15 minutes at room temperature.

Add a pre-mixed solution of the biotinylated histone H4 peptide, Eu-anti-GST antibody,

and streptavidin-XL665.

Incubate for 1 hour at room temperature, protected from light.

Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and

emission at 620 nm (Europium) and 665 nm (XL665).

Data Analysis:

The ratio of the acceptor signal (665 nm) to the donor signal (620 nm) is calculated.
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IC50 values are determined by plotting the signal ratio against the logarithm of the

mivebresib concentration and fitting the data to a four-parameter logistic equation.

Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein,

providing a complete thermodynamic profile of the interaction.

Principle: A solution of mivebresib is titrated into a solution containing the target bromodomain

protein. The heat released or absorbed during the binding event is measured. The resulting

data are used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the

interaction.

Detailed Protocol:

Reagents:

Purified recombinant human BRD2, BRD3, or BRD4

Mivebresib

Dialysis Buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)

Procedure:

Thoroughly dialyze the protein against the ITC buffer. Dissolve mivebresib in the final

dialysis buffer.

Load the protein solution into the sample cell of the ITC instrument and the mivebresib
solution into the injection syringe.

Perform a series of small injections of mivebresib into the protein solution while

monitoring the heat changes.

A control experiment is performed by injecting mivebresib into the buffer alone to account

for the heat of dilution.
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Data Analysis:

The heat per injection is plotted against the molar ratio of ligand to protein.

The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to

extract the thermodynamic parameters (Kd, n, ΔH).

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving BET proteins and the

general workflows for the binding assays described.
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Caption: BET protein (BRD4) signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b609072?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TR-FRET Competitive Binding Assay

Prepare Reagents:
- BRD Protein (GST-tagged)

- Biotin-Histone Peptide
- Eu-anti-GST (Donor)
- SA-XL665 (Acceptor)

- Mivebresib

Dispense into 384-well Plate:
1. BRD Protein + Mivebresib
2. Peptide/Antibody/SA Mix

Incubate at RT

Read Plate (340nm Ex, 620/665nm Em)

Analyze Data:
- Calculate Signal Ratio
- Determine IC50 and Ki

 

Isothermal Titration Calorimetry

Prepare Samples:
- Purified BRD Protein in Buffer

- Mivebresib in Buffer

Load ITC:
- Protein in Sample Cell
- Mivebresib in Syringe

Perform Titration:
Inject Mivebresib into Protein

Measure Heat Change

Fit Data to Binding Model:
Determine Kd, n, ΔH
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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